4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Pyrrole building blocks Synthetic intermediate Physicochemical profiling

4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde (CAS 791111-45-0, molecular formula C₁₀H₁₆N₂O, molecular weight 180.25 g/mol) is a tetra-substituted pyrrole-2-carbaldehyde derivative bearing methyl groups at positions 3 and 5 and a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at position 4. This compound belongs to the class of pyrrole Mannich bases, a category of aminomethylated pyrroles recognized as versatile synthetic intermediates for constructing dipyrromethanes, porphyrins, Schiff base ligands, and biologically active heterocycles.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B12871866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CN(C)C)C)C=O
InChIInChI=1S/C10H16N2O/c1-7-9(5-12(3)4)8(2)11-10(7)6-13/h6,11H,5H2,1-4H3
InChIKeyLRILVHVKOISSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde (CAS 791111-45-0): Structural Identity and Compound-Class Context for Procurement Decisions


4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde (CAS 791111-45-0, molecular formula C₁₀H₁₆N₂O, molecular weight 180.25 g/mol) is a tetra-substituted pyrrole-2-carbaldehyde derivative bearing methyl groups at positions 3 and 5 and a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at position 4 . This compound belongs to the class of pyrrole Mannich bases, a category of aminomethylated pyrroles recognized as versatile synthetic intermediates for constructing dipyrromethanes, porphyrins, Schiff base ligands, and biologically active heterocycles [1]. Unlike the unsubstituted parent 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (CAS 2199-58-8, MW 123.15), the target compound incorporates a tertiary amine functionality that imparts orthogonal reactivity, enabling sequential derivatization strategies not accessible with simpler pyrrole aldehydes [2]. The compound is commercially available at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC .

Why In-Class Pyrrole-2-carbaldehydes Cannot Substitute for 4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde


Although numerous pyrrole-2-carbaldehyde derivatives are commercially available, three structural features of 4-((dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde preclude direct substitution by simpler analogs. First, the 3,5-dimethyl substitution pattern blocks the two α-positions that are typically most reactive toward electrophilic attack, directing derivatization exclusively through the aldehyde at C2 or the dimethylaminomethyl group at C4 . Second, the tertiary dimethylamino group at C4 functions as an orthogonal handle for quaternization, nucleophilic displacement, or metal coordination—capabilities absent in the 4-ethyl analog (CAS 6250-80-2) and the unsubstituted parent (CAS 2199-58-8) [1]. Third, the 4-aminomethyl analog (CAS 324570-77-6, primary amine) exhibits different protonation behavior (two H-bond donors vs. one in the target) and cannot serve as a direct surrogate in reactions requiring a tertiary amine leaving group, such as porphyrin [2+2] condensations [2]. Substituting a generic pyrrole aldehyde would forfeit both the steric protection conferred by the 3,5-dimethyl groups and the synthetic versatility of the 4-dimethylaminomethyl handle.

Quantitative Differentiation Evidence: 4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde vs. Closest Analogs


Molecular Weight and Rotatable Bond Differentiation vs. Parent 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

The target compound (MW 180.25) is 46% heavier than the unsubstituted parent 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (MW 123.15) and contains 3 rotatable bonds vs. 1 in the parent, reflecting the additional -CH₂N(CH₃)₂ appendage . This mass difference enables unambiguous LC-MS tracking in reaction monitoring and provides a distinct retention time shift for chromatographic separation from unreacted parent material or degradation products .

Pyrrole building blocks Synthetic intermediate Physicochemical profiling

XLogP3 Lipophilicity Shift and Hydrogen Bond Acceptor Count vs. 4-(Aminomethyl) Analog

The target compound’s computed XLogP3 is estimated at approximately 1.6–1.9 based on the contributing fragment values (pyrrole core ~1.3 for the parent plus the dimethylaminomethyl increment), compared to XLogP3 = 0.1 for the 4-(aminomethyl) analog (CAS 324570-77-6) [1]. The tertiary amine confers one additional hydrogen bond acceptor (total 3 HBA) vs. the primary amine analog (2 HBA), while maintaining a single hydrogen bond donor count (pyrrole NH) [2]. This altered H-bond profile modulates solubility and partitioning behavior in biphasic reaction systems.

Drug-likeness Lipophilicity Permeability prediction

Regiochemical Blocking Advantage: 3,5-Dimethyl Substitution Prevents α-Position Side Reactions

The 3,5-dimethyl substitution pattern on the target compound chemically blocks both α-positions (C2 and C5) of the pyrrole ring, leaving only the aldehyde at C2 and the dimethylaminomethyl at C4 as reactive handles. In contrast, 2-dimethylaminomethylpyrrole and 2,5-bis(N,N-dimethylaminomethyl)pyrrole have reactive α-positions that participate in uncontrolled oligomerization during porphyrinogen formation [1]. Literature on pyrrole Mannich base reactivity confirms that C2/C5 unsubstituted pyrroles undergo competing electrophilic substitution at the α-positions, leading to product mixtures, while 2,5-disubstituted pyrroles direct Mannich reactions exclusively to the β-positions (C3/C4) [2]. The target compound’s predetermined substitution pattern thus enforces predictable reactivity at only two sites (aldehyde and dimethylaminomethyl), reducing byproduct formation in condensation reactions.

Regioselective synthesis Porphyrin precursors Dipyrromethane chemistry

Tertiary Amine Leaving Group Capability for Dipyrromethane and Porphyrin [2+2] Condensation

Pyrrole Mannich bases bearing dimethylaminomethyl groups are established as excellent alkylating agents because the dialkylamino moiety serves as a labile leaving group under acidic or quaternization conditions [1]. In a model system using 1,9-bis(N,N-dimethylaminomethyl)dipyrromethanes, [2+2] condensation with a second dipyrromethane in refluxing ethanol containing zinc acetate, followed by DDQ oxidation, afforded 5,15-disubstituted zinc-porphyrins in reported yields of 10–18% [2]. The target compound, with its single 4-dimethylaminomethyl group and blocked α-positions, is structurally poised to serve as a mono-functional building block in analogous stepwise porphyrin assembly strategies, where the dimethylamino group can be activated by methyl iodide quaternization to generate a potent electrophile [3]. This reactivity is fundamentally absent in the 4-ethyl analog (CAS 6250-80-2), which lacks a leaving group at C4.

Porphyrin synthesis Dipyrromethane condensation Leaving group strategy

Aldehyde Reactivity Retention with Dual Orthogonal Functionality for Sequential Derivatization

The target compound retains the full reactivity of the pyrrole-2-carbaldehyde moiety for Schiff base condensation while simultaneously offering the tertiary amine at C4 as an independent functional handle. In a structurally related system, pyrrole-2-carbaldehyde underwent regioselective Mannich reaction with piperazine and formaldehyde to yield dialdehyde products in 71% isolated yield without chromatographic purification [1]. The resulting dialdehydes were then condensed with 2,6-diisopropylaniline to form bis(iminopyrrolyl) Schiff base ligands in 53% yield, which subsequently complexed copper(II) to generate binuclear five-coordinate Cu(II) complexes characterized by single-crystal X-ray diffraction [1]. The target compound’s pre-installed dimethylaminomethyl group eliminates the need for a separate Mannich step, enabling direct entry into Schiff base chemistry at the aldehyde while preserving the amine for subsequent metal coordination or alkylation.

Schiff base ligands Iminopyrrole complexes Orthogonal functionalization

Vendor-Documented Purity Benchmark (97%) with Multi-Method QC vs. Comparator Availability

The target compound is commercially supplied at a documented standard purity of 97%, with batch-specific QC certificates including NMR, HPLC, and GC analyses . In comparison, the 4-ethyl analog (CAS 6250-80-2) is available at 95–98+% purity from the same supplier, while the 4-(aminomethyl) analog (CAS 324570-77-6) has been reported as a discontinued product by at least one major vendor, indicating potential supply chain volatility for the primary amine comparator . The availability of multi-method batch QC data (NMR + HPLC + GC) for the target compound provides procurement-grade documentation suitable for GLP and regulated research environments.

Quality control Procurement specification Analytical characterization

High-Value Application Scenarios for 4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde in Research and Industrial Settings


Stepwise Synthesis of Unsymmetrical Porphyrins via C4-Dimethylaminomethyl Activation

The target compound is uniquely suited as a mono-activated pyrrole building block for constructing A₃B-type or dissymmetric porphyrins. The 2-aldehyde undergoes acid-catalyzed condensation with pyrrole to form a dipyrromethane, while the 4-dimethylaminomethyl group can be subsequently quaternized with methyl iodide to generate a reactive electrophile for a second condensation event, enabling regiochemically controlled assembly of porphyrins bearing distinct substituents at opposing meso-positions [1]. This stepwise strategy is not accessible with 4-ethyl or 4-unsubstituted pyrrole-2-carbaldehydes, which lack a second activatable handle.

Direct Synthesis of Iminopyrrolyl Schiff Base Ligands with Pendant Tertiary Amine Donors

The aldehyde group of the target compound condenses directly with primary amines (aromatic or aliphatic) to form iminopyrrolyl Schiff base ligands that carry a built-in tertiary amine donor at the 4-position. This pre-installed dimethylaminomethyl group can participate in metal chelation as a σ-donor, forming five-membered or six-membered chelate rings with transition metals (Cu, Ni, Zn, Pd) without requiring a separate Mannich functionalization step [2]. In a published precedent using pyrrole-2-carbaldehyde, the sequential Mannich-then-Schiff base approach required two synthetic steps with a combined yield of approximately 38% (71% × 53%) [3]; the target compound eliminates the ~29% yield loss from the Mannich step.

Precursor for Quaternary Ammonium-Functionalized Pyrrole Derivatives in Water-Soluble Porphyrinoid Synthesis

Treatment of the target compound's dimethylamino group with methyl iodide quantitatively generates the corresponding quaternary trimethylammonium iodide salt. This transformation, well-precedented in the porphyrin literature, converts lipophilic dimethylaminomethyl-pyrroles into water-soluble cationic species suitable for biological photosensitizer applications [1]. The 3,5-dimethyl substitution ensures that the quaternization occurs exclusively at the 4-dimethylaminomethyl site, avoiding the regiochemical ambiguity that can occur with partially unsubstituted pyrroles.

Orthogonal Protection-Free Synthesis of Pyrrole-Containing Heterocyclic Libraries

The dual orthogonal functionality (aldehyde + tertiary amine) enables protection-free diversification strategies for medicinal chemistry library synthesis. The aldehyde can undergo reductive amination, Knoevenagel condensation, or Grignard addition while the tertiary amine remains intact and available for subsequent N-alkylation, N-oxide formation, or coordination to transition metals [2]. This orthogonal reactivity profile is not shared by the primary amine analog (CAS 324570-77-6), which would require amine protection before aldehyde derivatization and whose basicity (pKₐ ≈ 9–10 for primary amine vs. ≈8–9 for tertiary) leads to different protonation states under physiological or catalytic conditions.

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